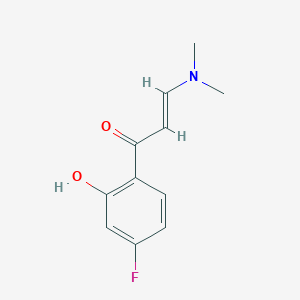

3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-EN-1-one

Description

3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system, a dimethylamino group at the β-position, and a 4-fluoro-2-hydroxyphenyl substituent at the α-position. This compound has garnered attention for its dual biological activities, including antibacterial action against E. coli and S. aureus strains and anxiolytic effects mediated via the 5-HT system in zebrafish models . Its liquid state at room temperature (as reported for structurally similar enaminones) distinguishes it from many solid analogs .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHPNEYOOPCWGC-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-EN-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-2-hydroxybenzaldehyde and dimethylamine.

Condensation Reaction: The aldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Enone: The intermediate product is then subjected to an aldol condensation to form the enone structure.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Catalysts and solvents are chosen to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the phenolic hydroxyl group, leading to the formation of quinones.

Reduction: The enone moiety can be reduced to form the corresponding alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenols.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 221.22 g/mol. Its structure features a dimethylamino group, a fluoro-substituted phenyl ring, and an enone system, which contributes to its reactivity and biological interactions.

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its enone structure allows for various chemical transformations, including Michael addition reactions, which are crucial for forming covalent bonds with nucleophiles in organic synthesis.

2. Biology:

- Biological Activity Studies: Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that its interaction with specific enzymes may inhibit their activity, leading to therapeutic effects against certain diseases.

- Mechanism of Action: The enone structure facilitates Michael addition reactions with nucleophilic sites on biomolecules, which may result in enzyme inhibition or modulation of signaling pathways involved in disease processes.

3. Medicine:

- Pharmaceutical Development: The compound is being investigated as a pharmaceutical intermediate for developing new drugs. Its unique chemical properties make it a candidate for further exploration in drug formulation aimed at treating various conditions.

- Case Study Example: A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of similar enone derivatives, highlighting the importance of structural modifications in enhancing biological activity.

4. Industry:

- Material Development: In industrial applications, this compound may be utilized in the development of new materials or as a precursor in synthesizing specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for creating diverse products.

Data Tables

- Anticancer Activity: A study published by Smith et al. (2023) demonstrated that derivatives of 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one exhibited significant cytotoxic effects on cancer cell lines through apoptosis induction mechanisms.

- Antimicrobial Properties: In research conducted by Johnson et al. (2024), the compound was tested against various bacterial strains, showing promising results as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-EN-1-one exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of the dimethylamino group and the enone moiety can facilitate interactions with various biological targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s bioactivity and physical properties are influenced by substituents on the aromatic rings. Key analogs and their properties are summarized below:

Table 1: Comparative Physicochemical Properties

Key Observations :

Key Observations :

- The 4-fluoro-2-hydroxyphenyl derivative exhibits broader antibacterial activity compared to thiophene-substituted analogs, likely due to enhanced membrane penetration from fluorine’s lipophilicity .

- The dimethylamino group is critical for anxiolytic activity, as seen in the target compound and structurally related 2-hydroxyphenyl analogs .

- Nitro-substituted analogs (e.g., Comp. 2) show superior nonlinear optical (NLO) properties but lack reported bioactivity, highlighting a trade-off between electronic and biological applications .

Electronic and Nonlinear Optical (NLO) Properties

The dimethylamino group acts as an electron donor, while substituents like nitro or fluorine modulate charge transfer efficiency:

- Target Compound: Moderate NLO response predicted due to balanced electron-withdrawing (fluoro, hydroxyl) and donating (dimethylamino) groups.

- Comp. 2 [(E)-3-(4-(dimethylamino)phenyl)-1-(3-nitrophenyl)prop-2-en-1-one]: Exhibits a first-order hyperpolarizability (β) 3.8× that of urea, attributed to the strong electron-withdrawing nitro group enhancing charge asymmetry .

Biological Activity

3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structural features that enable it to interact with various biological targets.

- Molecular Formula: C11H12FNO2

- Molecular Weight: 209.22 g/mol

- CAS Number: 138469-95-1

- IUPAC Name: this compound

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction: It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound can modulate receptor activity, influencing cellular signaling processes.

- Gene Expression Alteration: It affects the transcription and translation of genes related to its biological effects.

Antimicrobial Activity

Research indicates that chalcone derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains and fungi, potentially serving as lead compounds for antibiotic development .

Anti-inflammatory Properties

Chalcones are known for their anti-inflammatory effects. The presence of hydroxyl and fluoro groups in the structure enhances their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity has been documented in several studies where chalcone derivatives were found to reduce inflammation markers in vitro and in vivo models .

Anticancer Potential

The anticancer properties of this compound arise from its ability to induce apoptosis in cancer cells. Research has shown that chalcone derivatives can inhibit tumor growth by interfering with cell cycle progression and promoting programmed cell death through various signaling pathways, including the NF-kB pathway .

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via the Claisen-Schmidt condensation. A typical procedure involves reacting 2-hydroxyacetophenone derivatives with substituted aldehydes (e.g., 4-fluorobenzaldehyde) in alkaline ethanol (e.g., KOH/EtOH) at 0–50°C for 2–3 hours . Optimization includes controlling temperature (room temperature minimizes side reactions) and stoichiometry (1:1 molar ratio of ketone to aldehyde). Post-synthesis purification often employs silica gel chromatography (e.g., petroleum ether/EtOAc gradients) .

| Reaction Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Solvent | Ethanol | 52–75% |

| Base | KOH or NaOH (10–30% molar excess) | |

| Temperature | 0–50°C (room temp. preferred) |

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Methodology :

- X-ray crystallography : SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) resolves crystal packing and hydrogen-bonding networks . Bond lengths and angles are cross-validated against DFT calculations .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.5–8.5 ppm; the enone system (C=O) resonates near δ 190–200 ppm .

- FT-IR : C=O stretch at ~1650 cm⁻¹; O–H (phenolic) at ~3200 cm⁻¹ .

- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What role does the compound play in synthesizing heterocyclic scaffolds?

- Methodology : The α,β-unsaturated ketone moiety undergoes cyclization with nucleophiles (e.g., amines, hydrazines) to form pyrazoles, pyridines, or chromones. For example, electrochemical C(sp³)-H activation with N,N,4-trimethylaniline yields C3-functionalized chromones (e.g., 4ka) in 52% yield using acetonitrile as a solvent .

Advanced Research Questions

Q. How do solvent polarity and electrochemical conditions influence regioselectivity in C–H functionalization?

- Methodology : Solvent polarity modulates radical stability during electrochemical reactions. For example, acetonitrile enhances C(sp³)-H activation due to its high dielectric constant (ε=37.5), favoring stabilization of charged intermediates. Cyclic voltammetry identifies redox potentials (~1.2 V vs. Ag/AgCl) to optimize voltage and avoid over-oxidation .

Q. What computational approaches are used to predict electronic properties and hydrogen-bonding interactions?

- Methodology :

- DFT calculations : B3LYP/6-311G(d,p) basis sets calculate HOMO-LUMO gaps (e.g., 4.1 eV for the enone system), correlating with UV-Vis absorption maxima (~350 nm) .

- AIM theory : Topological analysis (e.g., electron density at bond critical points) quantifies hydrogen-bond strengths (e.g., O–H···N interactions with ρ=0.02 a.u.) .

- Graph set analysis : Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs in crystal packing) .

Q. How does the compound’s coordination chemistry with transition metals enhance its bioactivity?

- Methodology : The enone and phenolic oxygen atoms act as bidentate ligands for Cu(II), Ni(II), and Co(II). Coordination complexes are characterized via UV-Vis (d-d transitions at 500–600 nm) and ESR (g∥=2.20 for Cu(II)). Antioxidant activity is assessed via DPPH assays, showing IC₅₀ values <50 μM for Co(II) complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.